molecular formula C8H6ClFO B105557 3-Fluoro-5-methylbenzoyl chloride CAS No. 886497-77-4

3-Fluoro-5-methylbenzoyl chloride

Cat. No. B105557
CAS RN: 886497-77-4
M. Wt: 172.58 g/mol
InChI Key: IWZPKRATPLHNAH-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzoyl chloride (FMBC) is a halogenated aromatic compound that is used in a variety of scientific research applications. It is a colorless and volatile liquid with a sweet smell and a boiling point of 116°C. FMBC is used in organic synthesis, as a reagent for the synthesis of various organic compounds, and as a catalyst in the production of pharmaceuticals. It is also used in biochemistry and physiology research to study the effects of certain drugs, and in the development of new drugs.

Scientific Research Applications

  • Synthesis of Organic Compounds :

    • A study by Su Wei-ke (2008) details the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, a process involving oximation, chlorination, cyclization, hydrolysis, and acyl chlorination. This demonstrates the use of 3-Fluoro-5-methylbenzoyl chloride in complex organic syntheses (Su Wei-ke, 2008).
    • In another study, the synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one using this compound is described. This synthesis illustrates the utility of the compound in creating complex molecular structures (V. Kurteva & M. Petrova, 2015).
  • Electrochemical Studies :

    • A study by Li Xiao and K. Johnson (2003) explores the electrochemistry of ionic liquids, identifying impurity chloride (potentially including compounds like this compound) and suggesting methods for its elimination. This highlights the importance of understanding the electrochemical properties of such compounds (Li Xiao & K. Johnson, 2003).
  • Catalysis and Chemical Reactions :

    • Research by Moreno-Fuquen et al. (2019) demonstrates the use of this compound in the synthesis of complex molecules through catalyst- and solvent-free conditions. This study provides insight into its role in facilitating chemical reactions (R. Moreno-Fuquen et al., 2019).
  • Advanced Material Synthesis :

    • A study by A. A. Zaki, H. Ahmed, and M. Hagar (2018) investigates the orientation effect of fluorine atoms on optical properties of certain liquid crystals. This compound could potentially be relevant in the synthesis of these types of materials (A. A. Zaki, H. Ahmed & M. Hagar, 2018).
  • Analytical and Diagnostic Applications :

    • Research conducted by K. G. Blass (1995) explores the development of a new quantitative fluorometric assay for creatinine, where compounds like this compound may be utilized in the reaction process. This demonstrates its potential application in analytical chemistry and diagnostics (K. G. Blass, 1995).

Safety and Hazards

3-Fluoro-5-methylbenzoyl chloride is classified as a skin corrosion (Category 1B), and serious eye damage (Category 1) substance . It causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-fluoro-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-6(8(9)11)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZPKRATPLHNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392848
Record name 3-Fluoro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886497-77-4
Record name 3-Fluoro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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